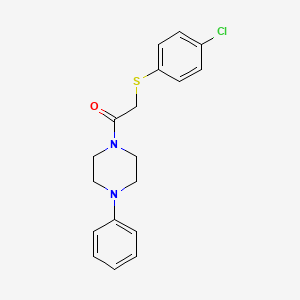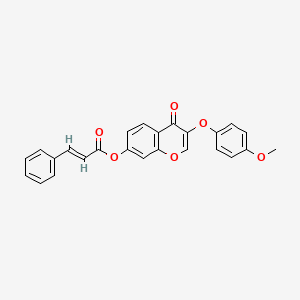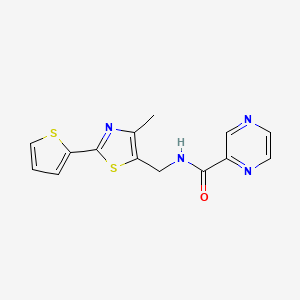
1-Methylcyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclobutane-1-carbonitrile is a chemical compound with the molecular formula C6H9N and a molecular weight of 95.14 g/mol . It features a cyclobutane ring with a methyl group and a carbonitrile group attached to the same carbon atom. This compound is a liquid at room temperature and is primarily used in organic synthesis as a building block for more complex molecules.
Preparation Methods
1-Methylcyclobutane-1-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutanone with methylamine and cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methylcyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides and organometallic compounds.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Scientific Research Applications
1-Methylcyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Pharmaceutical Research: It is used as a precursor for developing new drugs with potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer effects.
Material Science: The compound is utilized in the development of novel polymers and materials, enhancing their mechanical properties, thermal stability, and chemical resistance.
Agrochemical Development: It is an intermediate in the synthesis of pesticides and herbicides, contributing to the development of effective and environmentally friendly agricultural chemicals.
Analytical Chemistry: It is employed as a standard or reference compound in various analytical techniques, including NMR, HPLC, and LC-MS.
Mechanism of Action
The mechanism of action of 1-Methylcyclobutane-1-carbonitrile depends on its specific application. In pharmaceutical research, its nitrile group can be transformed into various functional groups, enabling the synthesis of compounds that interact with molecular targets and pathways involved in disease processes. For example, its derivatives may inhibit enzymes or receptors involved in inflammation, viral replication, or cancer cell proliferation.
Comparison with Similar Compounds
1-Methylcyclobutane-1-carbonitrile is structurally related to other cyclobutane derivatives, such as:
Cyclobutanecarbonitrile: Lacks the methyl group, making it less sterically hindered.
1-Ethylcyclobutane-1-carbonitrile: Contains an ethyl group instead of a methyl group, affecting its reactivity and physical properties.
Cyclobutanone: Contains a carbonyl group instead of a nitrile group, leading to different chemical reactivity .
These compounds share similar cyclobutane ring structures but differ in their substituents, which influence their chemical behavior and applications.
Properties
IUPAC Name |
1-methylcyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6(5-7)3-2-4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOOTCYFFLHCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)




![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)
![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)
![1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2548442.png)
![N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2548443.png)
![3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea](/img/structure/B2548445.png)

![2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2548449.png)

